molecular formula C12H19ClN2O3S B587880 Oxo Sotalol Hydrochloride CAS No. 5576-49-8

Oxo Sotalol Hydrochloride

Cat. No. B587880
CAS RN: 5576-49-8
M. Wt: 306.805
InChI Key: PGJCHLFPMKTGCD-UHFFFAOYSA-N
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Description

Oxo Sotalol Hydrochloride is a medication used to treat and prevent abnormal heart rhythms . It is a non-selective β-adrenergic receptor blocker which has both class II and class III antiarrhythmic properties . It was first described in 1964 and came into medical use in 1974 .


Synthesis Analysis

The synthesis of Sotalol Hydrochloride has been described in patents . The preparation process includes crushing sotalol hydrochloride, sieving with 60-100 mesh sieve, mixing with blank pellet of stuffing, dissolving in ethanol solution, rotary steaming to eliminate ethanol, drying, adding disintegrating agent and adhesive, pelletizing, sieving, drying, adding lubricant to prepare tablet core, and coating with coating liquid .


Molecular Structure Analysis

The molecular formula of Oxo Sotalol Hydrochloride is C12H18N2O3S.ClH . Its molecular weight is 306.81 .


Chemical Reactions Analysis

The native fluorescence of Sotalol Hydrochloride (SOT) was used as a basis for establishing a new method of analysis for SOT in tablets and human plasma . The kinetics of acidic, alkaline and oxidative degradation of the drug showed a pseudo first order degradation reaction .


Physical And Chemical Properties Analysis

The molecular weight of Oxo Sotalol Hydrochloride is 306.81 . The molecular formula is C12H19ClN2O3S .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) and LC–MS/MS-Based Quantitative Characterization

A novel gradient high-performance liquid chromatography (HPLC) protocol was used to identify three related substances (RS) associated with sotalol hydrochloride (STHCl). Further characterization of these substances was performed via liquid chromatography–mass spectroscopy (LC–MS/MS) and nuclear magnetic resonance (NMR) approaches .

Stability Assessment under Various Conditions

The degradation of STHCl under acidic (1M HCl), alkaline (1M NaOH), oxidative (30% H2O2), photolytic (4500 Lx), and thermal stress conditions (100 °C) was assessed. The drug was found to be resistant to acidic, alkaline, and high-temperature conditions, but susceptible to light and oxidation .

Mechanisms Governing RS Formation

The putative mechanisms governing RS formation were explored. RS3 was derived from the manufacturing process, whereas RS2 was generated via oxidation and RS1 was generated in response to light exposure .

Cytotoxicity Assessment

The cytotoxicity of these RS compounds was assessed using MTT assays and acute toxicity tests .

Spectrofluorimetric Method for Assay

A new method of analysis for SOT in tablets and spiked human plasma was established based on the native fluorescence of sotalol hydrochloride (SOT). The fluorescence of SOT in water was measured at 310 nm when excited at 235 nm .

Stability-Indicating Studies

Investigation of the SOT stability upon exposure to various stress conditions, such as acidic, alkaline, oxidative and photolytic degradation conditions was performed. The kinetics of acidic, alkaline and oxidative degradation of the drug showed a pseudo first order degradation reaction .

Intravenous to Oral Loading Regime for Sotalol Therapy

An intravenous to oral loading regime for sotalol therapy was developed that reduces the 3-day in-hospital initiation or dose escalation with oral administration to 1 day without compromising patient safety .

Mechanism of Action

Target of Action

Oxo Sotalol Hydrochloride primarily targets the rapid potassium channels and beta-1 adrenoceptors in the myocardium . The rapid potassium channels play a crucial role in the repolarization phase of the cardiac action potential, while beta-1 adrenoceptors are involved in regulating the heart rate and force of contraction .

Mode of Action

Oxo Sotalol Hydrochloride acts as a competitive inhibitor of the rapid potassium channels . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The inhibition of rapid potassium channels increases as heart rate decreases, which is why adverse effects like torsades de points are more likely to be seen at lower heart rates .

Additionally, Oxo Sotalol Hydrochloride also has beta adrenergic receptor blocking activity . This beta-blocking ability further prolongs action potentials . These actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .

Biochemical Pathways

The primary biochemical pathway affected by Oxo Sotalol Hydrochloride is the cardiac action potential pathway . By inhibiting the rapid potassium channels and blocking beta-1 adrenoceptors, Oxo Sotalol Hydrochloride prolongs the action potentials, thereby affecting the electrical conduction system of the heart .

Pharmacokinetics

The pharmacokinetic properties of Oxo Sotalol Hydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It is excreted in urine as unchanged drug . The clearance of Oxo Sotalol Hydrochloride is dependent on renal function .

Result of Action

The molecular and cellular effects of Oxo Sotalol Hydrochloride’s action include the lengthening of the duration of action potentials and the refractory period in the atria and ventricles . This results in a slower heart rate and reduced strength of contractility of muscle cells in the heart . It also leads to an extension of the QT interval, which is associated with the induction of arrhythmia in patients .

Action Environment

The action, efficacy, and stability of Oxo Sotalol Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can interact with Oxo Sotalol Hydrochloride and potentially alter its effects . Additionally, patient-specific factors such as renal function can impact the clearance and thus the bioavailability of Oxo Sotalol Hydrochloride .

Safety and Hazards

Sotalol Hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should not be used in people with a waking heart rate lower than 50 beats per minute .

Future Directions

Sotalol Hydrochloride is currently formulated as a tablet, oral solution, and intravenous injection indicated for life-threatening ventricular arrhythmias and maintaining normal sinus rhythm in atrial fibrillation or flutter . Future research may focus on improving the dissolution rate and stability of Sotalol Hydrochloride .

properties

IUPAC Name

N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJCHLFPMKTGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204314
Record name Oxo sotalol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxo Sotalol Hydrochloride

CAS RN

5576-49-8
Record name Methanesulfonamide, N-[4-[2-[(1-methylethyl)amino]acetyl]phenyl]-, hydrochloride (1:1)
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Record name Oxo sotalol hydrochloride
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Record name Oxo sotalol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[[(1-methylethyl)amino]acetyl]phenyl]-, monohydrochloride
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Record name OXO SOTALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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